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molecular formula C16H13FN4O3 B8531312 3-Acetyl-1-(2-fluoro-4-(1H-pyrazol-1-yl)phenyl)-5-methoxypyridazin-4(1H)-one

3-Acetyl-1-(2-fluoro-4-(1H-pyrazol-1-yl)phenyl)-5-methoxypyridazin-4(1H)-one

Cat. No. B8531312
M. Wt: 328.30 g/mol
InChI Key: LHPSSQGNLBWBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916566B2

Procedure details

MeMgBr (1 M solution in THF, 2.8 mL, 2.8 mmol) was added dropwise at −78° C. to a solution of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-N,5-dimethoxy-N-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide (351 mg, 0.94 mmol) in THF (100 mL). After stirring for 1 h, the reaction mixture was quenched with 1 M HCl aqueous solution and extracted with AcOEt. The extract was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with AcOEt and recrystallized from MeOH/H2O to give the title compound (223 mg, 72% yield) as a pale yellow solid: mp 159-161° C.; 1H NMR (300 MHz, CDCl3): δ ppm 2.69 (3H, s), 3.93 (3H, s), 6.56 (1H, dd, J=1.5, 2.3 Hz), 7.64 (1H, ddd, J=1.1, 2.3, 9.0 Hz), 7.71-7.79 (4H, m), 7.99 (1H, d, J=2.6 Hz). Anal. Calcd for C16H13FN4O3: C, 58.54; H, 3.99; N, 17.07. Found: C, 58.42; H, 4.01; N, 16.98.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-N,5-dimethoxy-N-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
Quantity
351 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg+].[Br-].[F:4][C:5]1[CH:10]=[C:9]([N:11]2[CH:15]=[CH:14][CH:13]=[N:12]2)[CH:8]=[CH:7][C:6]=1[N:16]1[CH:21]=[C:20]([O:22][CH3:23])[C:19](=[O:24])[C:18]([C:25](N(OC)C)=[O:26])=[N:17]1>C1COCC1>[C:25]([C:18]1[C:19](=[O:24])[C:20]([O:22][CH3:23])=[CH:21][N:16]([C:6]2[CH:7]=[CH:8][C:9]([N:11]3[CH:15]=[CH:14][CH:13]=[N:12]3)=[CH:10][C:5]=2[F:4])[N:17]=1)(=[O:26])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-N,5-dimethoxy-N-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
Quantity
351 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)N1N=CC=C1)N1N=C(C(C(=C1)OC)=O)C(=O)N(C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1 M HCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with AcOEt
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH/H2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=NN(C=C(C1=O)OC)C1=C(C=C(C=C1)N1N=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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